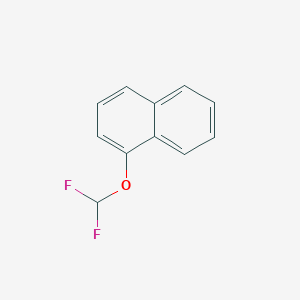

1-(Difluoromethoxy)naphthalene

Descripción

Significance of Fluorine Incorporation in Organic Molecular Design

The introduction of fluorine into organic molecules is a pivotal strategy in contemporary drug design and materials science. acs.orgbenthamscience.comresearchgate.net The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's physicochemical and biological profile. acs.orgmdpi.com In medicinal chemistry, fluorination is a widely used tactic to enhance properties such as metabolic stability, bioavailability, lipophilicity, and binding affinity. benthamscience.comnih.gov By replacing a hydrogen atom or a hydroxyl group, fluorine can block metabolic pathways, leading to a longer half-life of a drug candidate. mdpi.comresearchgate.net The incorporation of fluorine-containing motifs like the difluoromethoxy group (–OCHF₂) has become a standard strategy during the optimization of lead compounds in drug discovery. nih.govchemrxiv.org This group is of particular interest as it can act as a lipophilic hydrogen bond donor, potentially serving as a bioisostere for hydroxyl, thiol, or amine groups. acs.org

Overview of Naphthalene (B1677914) Derivatives in Advanced Chemical Synthesis

Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives are fundamental building blocks in organic synthesis. nih.govresearchgate.net The naphthalene scaffold is present in numerous compounds with significant biological activities, including anti-inflammatory and anticancer properties. researchgate.netthieme-connect.com Its rigid, planar structure and extensive π-electron system make it a valuable core for developing materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) and fluorescent sensors. nih.govresearchgate.net The development of synthetic methodologies for creating substituted naphthalenes with precise regioselectivity is an active area of research, employing techniques that range from metal-catalyzed cross-couplings to cycloaddition reactions. thieme-connect.comacs.org The versatility of the naphthalene ring allows for extensive structural modifications, making it a privileged platform for constructing complex molecular architectures. researchgate.netajol.info

Positioning 1-(Difluoromethoxy)naphthalene within Fluorinated Polycyclic Aromatic Hydrocarbon Research

This compound is a member of the class of fluorinated polycyclic aromatic hydrocarbons (F-PAHs), a group of molecules attracting significant attention for both their fundamental properties and potential applications. nih.govoup.com The introduction of fluorine atoms or fluorinated groups onto a PAH core can tune the molecule's electronic properties, crystal packing, and solubility without drastically altering its planar structure. oup.comacs.orgoup.com Specifically, the difluoromethoxy group in this compound imparts a unique combination of properties. It modifies the electronic nature of the naphthalene system and can influence intermolecular interactions. acs.org Research into F-PAHs explores their use in organic electronics, where fluorination can lead to improved performance in devices like organic field-effect transistors (OFETs). nih.govnih.govacs.org this compound serves as a model compound for studying the effects of the –OCHF₂ group on the chemical and physical properties of aromatic systems and as a building block for more complex functional molecules. evitachem.comcas.cn

Properties of this compound

The physical and spectroscopic characteristics of this compound have been documented in scientific literature, providing a basis for its identification and use in further research.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 920981-10-8 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₈F₂O | sigmaaldrich.com |

| Molecular Weight | 194.18 g/mol | sigmaaldrich.com |

| Physical Form | Colorless Liquid | cas.cnsigmaaldrich.com |

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound, which is crucial for its characterization.

| Technique | Key Data | Reference |

| ¹H NMR (CDCl₃) | δ 8.24–8.17 (m, 1H), 7.89–7.82 (m, 1H), 7.70 (d, J=8.4 Hz, 1H), 7.60–7.39 (m, 3H), 7.22–7.15 (m, 1H), 6.66 (t, J=74.1 Hz, 1H) | cas.cncas.cn |

| ¹⁹F NMR (CDCl₃) | δ -79.1 (d, J=74.0 Hz, 2F) | cas.cncas.cn |

| ¹³C NMR (CDCl₃) | δ 147.5, 134.7, 127.8, 126.9, 126.6, 126.5, 125.4, 125.3, 121.6, 116.6 (t, J = 257.3 Hz), 113.7 | amazonaws.com |

| Mass Spectrometry (EI) | m/z (%): 194 (M⁺, 72.21), 144 (100.00), 115 (93.41) | cas.cncas.cn |

| Infrared (IR) (film) | 3060, 1600, 1582, 1510, 1467, 1375, 1263, 773 cm⁻¹ | amazonaws.com |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 1-naphthol (B170400) with a difluorocarbene source. One established method involves using fluoroform (CHF₃) as the difluorocarbene precursor in the presence of a base. acs.org Another approach utilizes difluoromethyltri(n-butyl)ammonium chloride as a novel difluorocarbene source, which reacts with phenols, including 1-naphthol, to yield the corresponding difluoromethoxyarenes. cas.cn These methods provide direct routes to introduce the OCHF₂ group onto the naphthalene scaffold.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(difluoromethoxy)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2O/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEZNPCSYNGYEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50580084 | |

| Record name | 1-(Difluoromethoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920981-10-8 | |

| Record name | 1-(Difluoromethoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research on the Influence of the Difluoromethoxy Group on Molecular Architecture and Reactivity Profiles Within Naphthalene Frameworks

Modulation of Electronic Effects and Aromaticity by Difluoromethoxy Substitution

The substitution of a difluoromethoxy group onto an aromatic ring, such as naphthalene (B1677914), significantly alters its electronic properties. The high electronegativity of the two fluorine atoms makes the OCF₂H group a potent electron-withdrawing substituent through the inductive effect. nih.gov This electron-withdrawing nature can profoundly influence a molecule's reactivity and biological interactions. nbinno.com

Unlike the related trifluoromethoxy (OCF₃) group, which is also strongly electron-withdrawing, the OCF₂H group possesses a hydrogen atom capable of engaging in hydrogen bonding. researchgate.netalfa-chemistry.com This dual electronic character—strong inductive withdrawal and potential hydrogen bond donation—imparts unique properties to the naphthalene scaffold.

Impact on Regioselectivity and Reactivity in Aromatic Substitution Reactions

Naphthalene is more reactive than benzene (B151609) in electrophilic substitution reactions, with a strong preference for substitution at the C1 (α) position over the C2 (β) position. libretexts.orgstackexchange.com This preference is attributed to the greater stability of the carbocation intermediate formed during α-attack, which can be stabilized by resonance structures that keep one of the rings fully aromatic. libretexts.org

The presence of a substituent at the C1 position, such as the difluoromethoxy group, further directs the regioselectivity of subsequent electrophilic aromatic substitutions. The OCF₂H group, being an oxygen-containing substituent, is generally considered ortho-, para-directing due to the ability of the oxygen's lone pairs to stabilize the arenium ion intermediate through resonance. However, its strong inductive electron-withdrawing nature deactivates the ring towards electrophilic attack. In the case of 1-(Difluoromethoxy)naphthalene, the directing effects would primarily influence positions C2, C4, C5, and C7. The precise outcome of a substitution reaction depends on a balance between these electronic effects, steric hindrance, and reaction conditions. stackexchange.com Methodologies for the regioselective functionalization of substituted naphthalenes are of significant interest in synthetic chemistry. researchgate.netnih.govresearchgate.net

Role of Difluoromethoxy Moiety in Tuning Molecular Characteristics for Research Applications

The OCF₂H group is a valuable tool for fine-tuning the properties of molecules for various research applications, particularly in drug design. nih.gov

Lipophilicity is a critical parameter that affects a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The incorporation of fluorine atoms generally increases lipophilicity. mdpi.com The difluoromethoxy group is considered a lipophilicity-enhancing moiety. researchgate.netacs.orgnih.gov However, it increases lipophilicity to a lesser extent than the trifluoromethoxy group. researchgate.netnih.gov This allows for a more subtle modulation of a molecule's logP or logD values. mdpi.com Studies on analogous aromatic systems have shown that the OCF₂H group can alter lipophilicity based on its conformation and the surrounding chemical environment, a phenomenon sometimes referred to as "dynamic lipophilicity". nih.gov

Table 1: Comparison of Lipophilicity Parameters for Fluorinated Groups This table provides illustrative data based on typical values reported in the literature for various aromatic systems.

| Substituent | Typical Hansch Pi (π) Value | General Impact on Lipophilicity |

|---|---|---|

| -OCH₃ | -0.02 | Neutral / Slightly Hydrophilic |

| -OCF₂H | +0.4 to +0.6 | Moderate Increase |

| -OCF₃ | +1.04 | Significant Increase |

A common strategy to improve the metabolic stability of a drug candidate is to introduce fluorinated groups. nih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes, particularly cytochrome P450s. mdpi.com The difluoromethoxy group is often used as a metabolically stable bioisostere for a methoxy (B1213986) (OCH₃) group, which is prone to O-demethylation. nih.gov By replacing a methoxy group with a difluoromethoxy group, this metabolic pathway can be blocked, potentially increasing the half-life and bioavailability of the compound. nbinno.commdpi.com This increased robustness against enzymatic breakdown is a critical advantage in the design of therapeutic agents. nbinno.com

The OCF₂H group can influence a molecule's conformation and its ability to bind to biological targets. nbinno.com While often considered a bioisostere of hydroxyl or thiol groups, its electronic and steric profiles are distinct. nbinno.com The OCF₂H group can act as a hydrogen bond donor, a property not shared by the OCF₃ group, which can lead to new and favorable interactions within a protein's binding pocket. nih.govrsc.org Furthermore, the stereoelectronic effects of the polarized C-F bonds can influence the conformational preferences of the molecule, potentially pre-organizing it into a bioactive conformation for optimal target binding. rsc.org These interactions can enhance binding affinity and selectivity. mdpi.com

Comparative Analysis of Difluoromethoxy (OCF₂H) with Other Fluorinated Motifs (e.g., Trifluoromethoxy (OCF₃), Monofluorinated) in Molecular Design

In molecular design, the choice between different fluorinated motifs is crucial for achieving the desired property profile. mdpi.com The difluoromethoxy group offers a unique balance of properties compared to its monofluorinated and trifluorinated counterparts.

Electronic Effects: Both OCF₂H and OCF₃ are strongly electron-withdrawing due to induction. The OCF₃ group is slightly more withdrawing. The key electronic difference is the ability of the OCF₂H group to act as a hydrogen bond donor, which the OCF₃ group cannot. rsc.org

Lipophilicity: As noted earlier, lipophilicity generally increases with the number of fluorine atoms. Therefore, the trend is OCH₃ < OCF₂H < OCF₃. researchgate.net This allows chemists to fine-tune the lipophilicity of a lead compound by selecting the appropriate fluorinated ether. mdpi.com

Metabolic Stability: All fluorinated alkoxy groups offer enhanced metabolic stability compared to a simple methoxy group by preventing O-demethylation. nih.gov The C-F bond strength ensures high resistance to metabolic degradation for both OCF₂H and OCF₃ groups. mdpi.com

Conformational Influence and Sterics: The trifluoromethoxy group is known to adopt a conformation orthogonal to the plane of an attached aromatic ring, which can have significant implications for molecular shape and interactions. nih.gov The difluoromethoxy group is sterically smaller than the OCF₃ group and offers different conformational possibilities, providing another tool for modulating molecular architecture. researchgate.net

Table 2: Comparative Properties of Fluorinated Alkoxy Groups This table summarizes key properties relevant to molecular design.

| Property | Monofluoromethoxy (-OCH₂F) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |

|---|---|---|---|

| Electronic Effect | Inductively withdrawing | Strongly inductively withdrawing | Very strongly inductively withdrawing |

| Hydrogen Bonding | Weak donor potential | Competent donor | No donor capability |

| Relative Lipophilicity | Low-moderate increase | Moderate-high increase | High increase |

| Metabolic Stability | More stable than -OCH₃ | High stability | Very high stability |

| Conformational Preference (on aryl) | More flexible | Intermediate | Prefers orthogonal |

Principles of Fluorinated Compound Design for Specific Chemical Research Objectives

The deliberate introduction of fluorine into organic molecules is a widely used and powerful strategy in drug discovery and materials science. tandfonline.comnih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and biological properties. tandfonline.commdpi.com The strategic placement of fluorine or fluorine-containing groups, such as the difluoromethoxy group, can profoundly influence metabolic stability, binding affinity, lipophilicity, and molecular conformation. bohrium.comacs.org

Key principles underlying the design of fluorinated compounds include:

Modulation of Metabolic Stability : A primary reason for introducing fluorine is to block metabolically labile sites within a molecule. tandfonline.combohrium.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes responsible for oxidation. tandfonline.com Replacing a hydrogen atom at a site prone to metabolic hydroxylation with a fluorine atom can dramatically increase the compound's half-life and bioavailability. mdpi.comnbinno.com

Alteration of Physicochemical Properties : Fluorine's high electronegativity can significantly alter a molecule's electronic properties. This can be used to modulate the acidity or basicity (pKa) of nearby functional groups, which in turn affects a compound's ionization state, solubility, and permeability. mdpi.combohrium.comacs.org The introduction of fluorine can also impact lipophilicity (logP), a critical parameter for membrane permeability and oral absorption. researchgate.net While fluorination of an aromatic ring tends to increase lipophilicity, the effect in aliphatic systems can be more complex and context-dependent. nih.govresearchgate.net The difluoromethyl group (-CHF₂) and related moieties are of particular interest as they can act as lipophilic hydrogen bond donors. mdpi.com

Enhancement of Binding Affinity : Fluorine can enhance a molecule's binding affinity to its biological target through several mechanisms. tandfonline.combohrium.com Due to its small van der Waals radius (1.47 Å), which is comparable to that of hydrogen (1.20 Å), fluorine can replace hydrogen without creating significant steric hindrance. tandfonline.comacs.org Its electronegativity can lead to favorable electrostatic and dipole-dipole interactions with protein residues in the binding pocket. researchgate.net Furthermore, fluorine can influence the conformation of a molecule, locking it into a more bioactive shape that fits the target's binding site more effectively. bohrium.comacs.org

Bioisosterism : Fluorine and fluorinated groups often serve as effective bioisosteres for other atoms or functional groups. For instance, the difluoromethyl group (CF₂H) is considered isosteric and isopolar to hydroxyl (-OH) and thiol (-SH) groups. mdpi.com This allows chemists to replace these groups to improve metabolic stability or modulate hydrogen bonding capacity while maintaining a similar size and shape for receptor recognition.

The rational application of these principles allows chemists to address specific research objectives, such as improving the pharmacokinetic profile of a drug candidate, increasing its potency, or enhancing its selectivity for a particular biological target.

Summary of Fluorine's Influence in Compound Design

Q & A

Q. How do researchers validate fluorinated metabolite identification in untargeted metabolomics workflows?

- Spectral libraries (e.g., NIST MS Database) match fragmentation patterns of putative metabolites. Isotopic labeling (¹⁸O/²H) confirms biotransformation pathways. Orthogonal techniques like ion mobility spectrometry (IMS) resolve co-eluting isomers. Independent synthesis of proposed metabolites provides reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.